Tert-butyl 3-methyleneazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-methyleneazetidine-1-carboxylate: is an organic compound with the molecular formula C9H15NO2. It is a colorless to almost colorless clear liquid that is sensitive to air and should be stored under inert gas conditions . This compound is used as a building block in organic synthesis, particularly in the preparation of azetidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with a methylene source under controlled conditions. One common method is the reaction of tert-butyl azetidine-1-carboxylate with methylene iodide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is typically purified by distillation or recrystallization to achieve the desired quality for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-methyleneazetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding azetidine derivative. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: this compound can undergo nucleophilic substitution reactions where the methylene group is replaced by other nucleophiles. Common reagents include halides, amines, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines, thiols
Major Products Formed:
Oxidation: Corresponding oxides
Reduction: Azetidine derivatives
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
Chemistry: Tert-butyl 3-methyleneazetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of azetidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a precursor in the synthesis of biologically active compounds. These compounds are studied for their potential therapeutic properties, including antimicrobial and anticancer activities .
Medicine: The compound is used in medicinal chemistry for the development of new drugs. Azetidine derivatives synthesized from this compound have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as a reagent in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-methyleneazetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. The methylene group in the compound is highly reactive and can participate in nucleophilic and electrophilic reactions. The compound can also form stable complexes with metal ions, which can be used in catalytic processes .
Molecular Targets and Pathways:
Nucleophilic Reactions: The methylene group acts as a nucleophile, attacking electrophilic centers in other molecules.
Electrophilic Reactions: The compound can also act as an electrophile, reacting with nucleophiles to form new chemical bonds.
Catalysis: The compound can form complexes with metal ions, which can catalyze various chemical reactions.
Comparison with Similar Compounds
Tert-butyl azetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-methyleneazetidine-1-carboxylate.
Methyl 1-Boc-azetidine-3-carboxylate: Another azetidine derivative used as a building block in organic synthesis.
3-(Cyanomethylene)azetidine-1-carboxylate: A similar compound with a cyano group instead of a methylene group.
Uniqueness: this compound is unique due to its highly reactive methylene group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .
Properties
IUPAC Name |
tert-butyl 3-methylideneazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7-5-10(6-7)8(11)12-9(2,3)4/h1,5-6H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECAHFSQQZQZOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717214 | |
Record name | tert-Butyl 3-methylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934664-41-2 | |
Record name | tert-Butyl 3-methylideneazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylideneazetidine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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